molecular formula C25H32N2O6 B1253282 (2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester

(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester

Cat. No. B1253282
M. Wt: 456.5 g/mol
InChI Key: NEZVXQGPXYPDSG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester is a depsipeptide.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Brinkmann et al. (2000) discusses the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block, which is relevant to the chemical structure of the compound (Brinkmann et al., 2000).

Chemical Properties and Reactions

  • Kucherenko et al. (2008) explore the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene carboxylic acids, yielding compounds with structural similarities to the compound in focus (Kucherenko et al., 2008).
  • Andruszkiewicz et al. (1990) synthesized (R)- and (S)-4-Amino-3-methylbutanoic acids, which are structurally related to the compound being studied (Andruszkiewicz et al., 1990).

Application in Synthesis of Other Compounds

  • Nesterkina et al. (2022) report the synthesis of an ester based on l-menthol and phenibut, which includes structural elements similar to the compound (Nesterkina et al., 2022).
  • Chantreux et al. (1984) describe the use of a 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide chemistry, which is relevant to the chemical manipulation of compounds like the one being studied (Chantreux et al., 1984).

Chemical Analysis and Characterization

  • Warnke and Trojanowska (1993) conducted a study on 1H NMR spectra of 2-aminooxypropanoic acid and its derivatives, which can be informative for the analysis of similar compounds (Warnke & Trojanowska, 1993).

Biosynthesis and Natural Analogs

  • Rowan et al. (1996) investigated the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the natural occurrence and synthesis of similar ester compounds (Rowan et al., 1996).

Miscellaneous Studies

  • Parr and Reiss (1984) prepared N-substituted enaminones from 3-aminobutenoic acids, which are structurally related to the compound of interest (Parr & Reiss, 1984).
  • Kowalski et al. (2009) synthesized complexes involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, demonstrating the potential for complexation and coordination chemistry involving similar compounds (Kowalski et al., 2009).

properties

Product Name

(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

[2-oxo-2-(4-propan-2-ylanilino)ethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C25H32N2O6/c1-15(2)17-7-9-19(10-8-17)26-22(28)14-33-25(30)23(16(3)4)27-24(29)18-11-20(31-5)13-21(12-18)32-6/h7-13,15-16,23H,14H2,1-6H3,(H,26,28)(H,27,29)/t23-/m0/s1

InChI Key

NEZVXQGPXYPDSG-QHCPKHFHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)[C@H](C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
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(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
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(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
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(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
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(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester

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